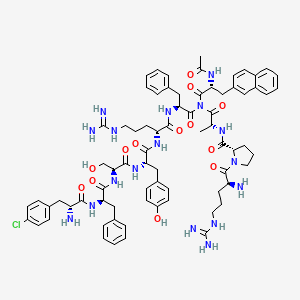

Bim 21009

Description

Properties

CAS No. |

106881-54-3 |

|---|---|

Molecular Formula |

C74H92ClN17O13 |

Molecular Weight |

1463.1 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H92ClN17O13/c1-43(84-68(101)62-22-13-35-91(62)70(103)54(76)20-11-33-82-73(78)79)69(102)92(71(104)59(85-44(2)94)41-49-23-28-50-18-9-10-19-51(50)36-49)72(105)60(40-46-16-7-4-8-17-46)89-64(97)56(21-12-34-83-74(80)81)86-65(98)58(39-48-26-31-53(95)32-27-48)88-67(100)61(42-93)90-66(99)57(38-45-14-5-3-6-15-45)87-63(96)55(77)37-47-24-29-52(75)30-25-47/h3-10,14-19,23-32,36,43,54-62,93,95H,11-13,20-22,33-35,37-42,76-77H2,1-2H3,(H,84,101)(H,85,94)(H,86,98)(H,87,96)(H,88,100)(H,89,97)(H,90,99)(H4,78,79,82)(H4,80,81,83)/t43-,54+,55-,56-,57-,58+,59-,60+,61+,62+/m1/s1 |

InChI Key |

HVORXIZNATWEHI-UYAOYGJYSA-N |

Isomeric SMILES |

C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)C(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CC(C(=O)N(C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)N)C(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-N-Ac-3(2-naphthyl)Ala-2-(4-Cl-Phe)-3,7-Phe-6,8-Arg-10-AlaNH2-LHRH BIM 21009 BIM-21009 GnRH, N-Ac-3(2-naphthyl)Ala(1)-(4-Cl-Phe)(2)-Phe(3,7)-Arg(6,8)-AlaNH2(10)- LHRH, N-Ac-3(2-naphthyl)Ala(1)-(4-Cl-Phe)(2)-Phe(3,7)-Arg(6,8)-AlaNH2(10)- LHRH, N-acetyl-3(2-naphthyl)alanyl(1)-4-chlorophenylalanyl(2)-phenylalanyl(3,7)-arginyl(6,8)-alaninamide(10)- LHRH-NCPAPA |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of GnRH Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-releasing hormone (GnRH) antagonists are a class of therapeutic agents that play a critical role in various clinical applications, including in vitro fertilization (IVF) protocols, and the management of hormone-sensitive cancers such as prostate and breast cancer.[1][2] These synthetic peptides or small molecules act by competitively blocking the GnRH receptor in the anterior pituitary gland. This guide provides an in-depth exploration of the mechanism of action of GnRH antagonists, with a focus on the core principles of their pharmacological activity. While this document centers on the general class of GnRH antagonists, it is important to note that specific quantitative data for the compound Bim 21009 , also described as a GnRH antagonist with tumor growth inhibitory properties, is not extensively available in publicly accessible scientific literature.[3] Therefore, the data and protocols presented herein are representative of the broader class of GnRH antagonists and serve as a comprehensive guide to their mechanism of action.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

The primary mechanism of action of GnRH antagonists is their ability to competitively and reversibly bind to GnRH receptors on pituitary gonadotroph cells.[1][2] This direct blockade prevents the endogenous GnRH from binding and initiating its downstream signaling cascade. Unlike GnRH agonists, which initially cause a "flare-up" effect by stimulating the receptor before inducing desensitization, antagonists produce an immediate and dose-dependent suppression of gonadotropin secretion.

This competitive antagonism leads to a rapid reduction in the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The subsequent decrease in circulating gonadotropins results in a profound suppression of gonadal steroidogenesis. In males, this manifests as a rapid decline in testosterone levels, while in females, it leads to a decrease in estrogen and progesterone production.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor activates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway.

The key steps in the GnRH receptor signaling pathway are as follows:

-

Ligand Binding and Receptor Activation: GnRH binds to its receptor on the gonadotroph cell membrane.

-

G-Protein Coupling and Activation: The activated receptor couples to and activates the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The alpha subunit of the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: The rise in intracellular Ca2+ and the activation of PKC lead to the synthesis and secretion of LH and FSH.

The following diagram illustrates the GnRH receptor signaling pathway:

Quantitative Data on GnRH Antagonists

While specific data for this compound is unavailable, the following tables provide representative quantitative data for other well-characterized GnRH antagonists to illustrate their typical pharmacological properties.

Table 1: Representative Binding Affinities of GnRH Antagonists

| Compound | Receptor Binding Affinity (Ki, nM) |

| Cetrorelix | 0.1 - 1.0 |

| Ganirelix | 0.4 - 1.2 |

| Degarelix | 0.1 - 0.5 |

| Elagolix | 50 - 100 |

Note: Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Representative In Vitro Inhibition of LH Release by GnRH Antagonists

| Compound | IC50 for LH Inhibition (nM) |

| Cetrorelix | 0.2 - 2.0 |

| Ganirelix | 0.5 - 5.0 |

| Degarelix | 0.1 - 1.0 |

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the GnRH-stimulated LH release in pituitary cell cultures.

Table 3: Representative In Vivo Effects of GnRH Antagonists on Hormone Levels in Animal Models

| Compound | Animal Model | Dose | % Suppression of Testosterone |

| Degarelix | Rat | 0.5 mg/kg | > 95% within 24 hours |

| Abarelix | Monkey | 10 mg/kg | ~90% within 48 hours |

Note: The degree of hormone suppression is dose-dependent and can vary between species.

Experimental Protocols

The characterization of GnRH antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, potency, and efficacy.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a GnRH antagonist for its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for the GnRH receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary gland, or cell lines engineered to express the receptor).

-

Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [125I]-Triptorelin) is used as the tracer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (the GnRH antagonist).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium.

Objective: To determine the potency of a GnRH antagonist in inhibiting GnRH receptor signaling.

Methodology:

-

Cell Culture: Cells expressing the GnRH receptor (e.g., CHO-K1 cells stably expressing the human GnRH receptor) are cultured in microplates.

-

Calcium Indicator Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the GnRH antagonist.

-

Agonist Stimulation: A fixed concentration of a GnRH agonist is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by plotting the response against the antagonist concentration.

In Vivo Tumor Growth Inhibition Studies

These studies are crucial for evaluating the anti-cancer efficacy of GnRH antagonists in a living organism.

Objective: To assess the ability of a GnRH antagonist to inhibit the growth of hormone-dependent tumors in an animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Cell Implantation: Human cancer cells that are known to be hormone-sensitive and express GnRH receptors (e.g., certain prostate or breast cancer cell lines) are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Once the tumors reach a palpable size, their dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x Length x Width²).

-

Treatment Administration: The mice are randomized into treatment and control groups. The treatment group receives the GnRH antagonist at a specified dose and schedule (e.g., daily subcutaneous injections). The control group receives a vehicle control.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or after a specific duration.

-

Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

GnRH antagonists represent a powerful therapeutic tool for modulating the hypothalamic-pituitary-gonadal axis. Their mechanism of action, centered on the competitive blockade of the GnRH receptor, allows for rapid and profound suppression of gonadotropin and sex steroid production. The in-depth understanding of the GnRH receptor signaling pathway and the application of robust experimental protocols are fundamental to the discovery and development of novel and more effective GnRH antagonists for a range of clinical indications. While specific data for this compound remains limited in the public domain, the principles and methodologies outlined in this guide provide a solid framework for understanding the core mechanism of action of this important class of drugs.

References

An In-depth Technical Guide to the Core Signaling Pathway of Bim (BCL2L11)

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Understanding the Signaling Pathway of the Pro-Apoptotic Protein Bim.

A Note on Nomenclature: The subject of this guide is the pro-apoptotic protein Bim, a critical regulator of programmed cell death. It is important to clarify that the term "Bim 21009" appears to be a misnomer, as the scientific literature predominantly refers to this protein as Bim (Bcl-2-interacting mediator of cell death) or by its official gene name, BCL2L11 (B-cell lymphoma 2-like 11). This document will use the standard nomenclature of "Bim" and "BCL2L11".

Introduction to Bim: A Pivotal Regulator of Apoptosis

Bim is a member of the BH3-only subgroup of the B-cell lymphoma 2 (Bcl-2) protein family, which are key regulators of the intrinsic or mitochondrial pathway of apoptosis.[1] Unlike the multi-domain anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins, BH3-only proteins act as sentinels for cellular stress and damage. Upon activation, they initiate the apoptotic cascade.

Bim is considered a potent and promiscuous BH3-only protein because it can bind with high affinity to all known anti-apoptotic Bcl-2 family members, thereby neutralizing their protective function.[2] This action liberates the pro-apoptotic effector proteins Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane, subsequent membrane permeabilization, and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade of events culminates in caspase activation and the execution of apoptosis.

The expression and activity of Bim are tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—ensuring that apoptosis is only initiated under appropriate conditions.[3] Dysregulation of Bim signaling is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1]

The Bim Signaling Pathway

The signaling pathway of Bim can be conceptualized as a series of regulatory events that control its expression and activity, ultimately determining the cell's fate.

Transcriptional Regulation of Bim

The BCL2L11 gene is transcriptionally activated by a variety of stress signals and transcription factors. This regulation is a critical checkpoint in the apoptotic process.

-

Key Transcription Factors: Several transcription factors are known to directly bind to the BCL2L11 promoter and upregulate its expression. These include:

-

FOXO3a (Forkhead box O3): A key mediator of apoptosis in response to growth factor withdrawal and cellular stress.[3][4]

-

c-Jun: A component of the AP-1 transcription factor complex, activated by the JNK signaling pathway in response to stress.[2]

-

E2F1: A transcription factor involved in cell cycle regulation that can also induce apoptosis.[5]

-

p53 (indirectly): While not always a direct transcriptional activator, p53 can influence Bim expression through intermediary factors in response to DNA damage.

-

MYC: The oncogenic transcription factor MYC can directly bind to the Bim promoter and increase its expression, contributing to MYC-induced apoptosis.[6]

-

Post-Transcriptional and Translational Regulation

Following transcription, Bim expression is further modulated by alternative splicing and microRNAs (miRNAs).

-

Alternative Splicing: The BCL2L11 gene undergoes alternative splicing to produce several isoforms, with the three major ones being BimEL (extra-long), BimL (long), and BimS (short).[1] These isoforms have different pro-apoptotic potencies and are subject to distinct regulatory mechanisms. BimS is generally considered the most potent, while the more abundant BimEL and BimL are subject to post-translational modifications.[1]

-

miRNA-mediated Regulation: Several miRNAs, such as miR-17-92 cluster, can bind to the 3' untranslated region (UTR) of Bim mRNA, leading to its degradation or translational repression, thereby promoting cell survival.[4]

Post-Translational Modifications: A Complex Layer of Control

Post-translational modifications, particularly phosphorylation, play a crucial role in regulating the stability and activity of Bim protein.

-

Phosphorylation by ERK1/2: The extracellular signal-regulated kinase (ERK) 1/2, a key component of the pro-survival MAPK pathway, can phosphorylate BimEL at multiple serine residues (e.g., Ser69 in human BimEL).[7] This phosphorylation marks Bim for ubiquitination by the proteasome, leading to its degradation and promoting cell survival.

-

Phosphorylation by JNK: In contrast, the c-Jun N-terminal kinase (JNK), a stress-activated protein kinase, can phosphorylate Bim, which may enhance its pro-apoptotic activity by promoting its dissociation from the dynein motor complex and facilitating its interaction with anti-apoptotic Bcl-2 proteins.[8]

-

Deubiquitination: The stability of Bim can also be regulated by deubiquitinating enzymes (DUBs), which can remove ubiquitin chains and protect Bim from degradation.

Mechanism of Action: Neutralizing Anti-Apoptotic Proteins

The primary mechanism by which Bim induces apoptosis is through its direct interaction with and neutralization of anti-apoptotic Bcl-2 family proteins.

-

Sequestration of Anti-Apoptotic Proteins: Bim, through its BH3 domain, binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[7] This binding prevents these anti-apoptotic proteins from sequestering the pro-apoptotic effector proteins Bax and Bak.

-

Activation of Bax and Bak: Once released from the inhibitory grip of anti-apoptotic proteins, Bax and Bak undergo a conformational change, oligomerize, and insert into the mitochondrial outer membrane, forming pores.[9] This leads to mitochondrial outer membrane permeabilization (MOMP).

-

Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic molecules from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to the dismantling of the cell.

Quantitative Data on Bim Signaling

The following tables summarize quantitative data from various studies on Bim expression, interaction, and regulation.

Table 1: Regulation of Bim Expression

| Stimulus/Condition | Cell Type | Change in Bim Expression | Method | Reference |

| Growth Factor Withdrawal | Hematopoietic cells | Increased mRNA and protein | qRT-PCR, Western Blot | [1] |

| MYC Overexpression | Multiple tissues | Increased mRNA and protein | ChIP, qRT-PCR, Western Blot | [6] |

| Doxorubicin Treatment | Solid tumor cells | Increased protein levels | Western Blot | [6] |

| Ionomycin Treatment | Thymocytes | Increased protein levels | Western Blot | [10] |

Table 2: Bim Protein Interactions

| Interacting Protein | Bim Isoform(s) | Binding Affinity (Kd) | Method | Reference |

| Bcl-2 | BimEL, BimL, BimS | High | Co-IP, FRET | [3][11] |

| Bcl-xL | BimEL, BimL, BimS | High | Co-IP, FRET | [3][11] |

| Mcl-1 | BimEL, BimL, BimS | High | Co-IP | [3] |

| Bax | BimS | Lower | Co-IP | [12] |

| DYNLL1 (LC8) | BimEL, BimL | N/A | Co-IP | [13] |

Note: Specific Kd values are often cell- and context-dependent and are not always reported in the literature.

Table 3: Post-Translational Modifications of Bim

| Modification | Site(s) on BimEL (human) | Kinase/Enzyme | Effect on Bim | Reference |

| Phosphorylation | Ser69, Ser83, Ser87 | ERK1/2 | Promotes proteasomal degradation, inactivates | [7][14] |

| Phosphorylation | Thr112 | JNK | May enhance pro-apoptotic activity | [14] |

| Ubiquitination | Multiple Lysine residues | E3 Ligases | Targets for proteasomal degradation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Bim signaling pathway.

Co-Immunoprecipitation (Co-IP) to Detect Bim-Bcl-2 Interaction

This protocol is designed to determine if Bim and Bcl-2 physically interact within a cell.[15][16]

Materials:

-

Cell culture expressing Bim and Bcl-2

-

Cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Bim antibody (for immunoprecipitation)

-

Anti-Bcl-2 antibody (for western blotting)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting apparatus

-

ECL substrate

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-Bim antibody or an isotype control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP Lysis Buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Bcl-2 antibody to detect co-immunoprecipitated Bcl-2.

-

Develop the blot using an ECL substrate.

-

Expected Outcome: A band corresponding to the molecular weight of Bcl-2 should be visible in the lane with the anti-Bim immunoprecipitation, but not in the isotype control lane, indicating a specific interaction.

Luciferase Reporter Assay for Bim Promoter Activity

This assay is used to quantify the transcriptional activity of the BCL2L11 promoter in response to specific stimuli or transcription factors.[17][18][19]

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Luciferase reporter plasmid containing the BCL2L11 promoter upstream of the luciferase gene.

-

Expression plasmid for a transcription factor of interest (e.g., FOXO3a).

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the BCL2L11 promoter-luciferase reporter plasmid, the control Renilla plasmid, and either the transcription factor expression plasmid or an empty vector control.

-

-

Stimulation (Optional): After 24 hours, treat the cells with the desired stimulus (e.g., a growth factor or a stress-inducing agent).

-

Cell Lysis: After the desired incubation period (typically 24-48 hours post-transfection), lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the firefly luciferase activity (from the BCL2L11 promoter).

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (for normalization).

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity between the different experimental conditions.

-

Expected Outcome: An increase in the firefly/Renilla luciferase ratio in cells overexpressing a specific transcription factor or treated with a stimulus indicates that the transcription factor or stimulus activates the BCL2L11 promoter.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the Bim Promoter

ChIP is used to determine whether a specific transcription factor binds directly to the BCL2L11 promoter in living cells.[20][21][22]

Materials:

-

Cell culture

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonicator or micrococcal nuclease

-

Antibody against the transcription factor of interest

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

PCR primers specific for the BCL2L11 promoter region

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with an antibody against the transcription factor of interest or a control IgG overnight.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.

-

Analysis by qPCR: Use quantitative PCR (qPCR) with primers specific for the BCL2L11 promoter to quantify the amount of precipitated DNA.

Expected Outcome: A significant enrichment of BCL2L11 promoter DNA in the sample immunoprecipitated with the specific antibody compared to the IgG control indicates direct binding of the transcription factor to the promoter.

Conclusion

The pro-apoptotic protein Bim is a central player in the regulation of apoptosis. Its signaling pathway is intricately controlled at multiple levels to ensure that cell death is appropriately initiated in response to a wide range of cellular stresses. A thorough understanding of the Bim signaling pathway is crucial for researchers in the fields of cancer biology, immunology, and neurobiology, and for professionals involved in the development of novel therapeutic strategies that modulate apoptosis. This guide provides a comprehensive overview of the core Bim signaling pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.

References

- 1. oncotarget.com [oncotarget.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. BCL2L11 - Wikipedia [en.wikipedia.org]

- 4. BCL2L11 BCL2 like 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Bim, a proapoptotic protein, up-regulated via transcription factor E2F1-dependent mechanism, functions as a prosurvival molecule in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIM is the primary mediator of MYC-induced apoptosis in multiple solid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bim and the pro-survival Bcl-2 proteins: opposites attract, ERK repels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Mutation-induced protein interaction kinetics changes affect apoptotic network dynamic properties and facilitate oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]

- 12. Identification of Novel Isoforms of the BH3 Domain Protein Bim Which Directly Activate Bax To Trigger Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multisite phosphorylation regulates Bim stability and apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 16. assaygenie.com [assaygenie.com]

- 17. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. opentrons.com [opentrons.com]

- 19. Promoter Assay Using Luciferase Reporter Gene in the A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocat.com [biocat.com]

Early-Stage Research on GnRH Antagonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to GnRH Receptor Antagonism

Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system. Its binding to the GnRH receptor on pituitary gonadotrophs stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, control steroidogenesis in the gonads. GnRH receptor antagonists competitively block this initial signaling event, leading to a rapid and reversible suppression of gonadotropins and, consequently, sex hormones. This mechanism of action is pivotal in the management of various hormone-sensitive diseases, including endometriosis, uterine fibroids, and certain cancers.

Preclinical Evaluation of Novel GnRH Antagonists: A Methodological Framework

The early-stage research and development of a novel GnRH antagonist, such as a hypothetical "Bim 21009" derivative, would typically involve a multi-pronged approach encompassing chemical synthesis, in vitro characterization, and in vivo efficacy and safety assessment.

Chemical Synthesis and Lead Optimization

The synthesis of peptide-based GnRH antagonists often involves solid-phase peptide synthesis (SPPS), a robust technique allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process for a novel derivative would be as follows:

Caption: Workflow for Solid-Phase Peptide Synthesis of GnRH Analogues.

Lead optimization would focus on modifying the peptide sequence to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. This involves the substitution of natural amino acids with non-proteinogenic or D-amino acids and the introduction of various chemical modifications.

In Vitro Characterization

2.2.1. Receptor Binding Assays

A fundamental step in characterizing a new GnRH antagonist is to determine its affinity for the GnRH receptor. This is typically achieved through competitive binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: A fixed concentration of a radiolabeled GnRH analogue (e.g., [¹²⁵I]-triptorelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the "this compound" derivative).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

2.2.2. Functional Assays

To assess the antagonist activity of the derivatives, functional assays measuring the inhibition of GnRH-stimulated downstream signaling are employed.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

-

Cell Culture and Labeling: GnRH receptor-expressing cells are cultured and labeled overnight with myo-[³H]-inositol.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

-

GnRH Stimulation: A fixed concentration of a GnRH agonist is added to stimulate the cells, leading to the production of inositol phosphates.

-

Extraction and Quantification: The reaction is stopped, and the accumulated [³H]-inositol phosphates are extracted and quantified using liquid scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is measured, and the IC₅₀ is determined.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.

Experimental Protocol: Castrated Male Rat Model for Efficacy

-

Animal Model: Orchiectomized (castrated) male rats are used. Castration leads to a significant rise in LH levels due to the removal of testosterone's negative feedback.

-

Compound Administration: The test compound is administered to the castrated rats, typically via subcutaneous injection.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Hormone Measurement: Plasma LH concentrations are measured using a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The dose-dependent suppression of LH levels and the duration of this effect are determined.

Data Presentation: Comparative Analysis of Hypothetical this compound Derivatives

The quantitative data generated during early-stage research is crucial for comparing the pharmacological profiles of different derivatives and for selecting lead candidates. The following tables illustrate how such data would be structured.

Table 1: In Vitro Characterization of this compound Derivatives

| Compound ID | GnRH Receptor Binding Affinity (Kᵢ, nM) | Functional Antagonist Potency (IC₅₀, nM) |

| This compound | 1.2 ± 0.2 | 2.5 ± 0.4 |

| Derivative A | 0.8 ± 0.1 | 1.5 ± 0.3 |

| Derivative B | 2.5 ± 0.5 | 4.8 ± 0.7 |

| Derivative C | 0.5 ± 0.1 | 0.9 ± 0.2 |

Table 2: In Vivo Efficacy of this compound Derivatives in Castrated Male Rats (LH Suppression)

| Compound ID | Dose (mg/kg) | Maximum LH Suppression (%) | Duration of >80% Suppression (hours) |

| This compound | 0.5 | 95 ± 5 | 12 |

| Derivative A | 0.5 | 98 ± 3 | 18 |

| Derivative B | 0.5 | 85 ± 8 | 8 |

| Derivative C | 0.25 | 97 ± 4 | 24 |

Signaling Pathway of GnRH Receptor Antagonism

The binding of a GnRH antagonist to its receptor on the pituitary gonadotroph prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling. This blockade directly inhibits the Gαq/11-phospholipase C (PLC) pathway.

Caption: Blockade of GnRH Receptor Signaling by an Antagonist.

Conclusion

While the specific research on "this compound" derivatives remains elusive in the public domain, the established methodologies for the development of GnRH antagonists provide a robust framework for understanding the necessary preclinical research. The synthesis, in vitro characterization, and in vivo evaluation of such compounds are guided by a systematic approach aimed at identifying derivatives with optimal pharmacological profiles for clinical development. The ultimate goal is to provide safe and effective therapies for a range of hormone-dependent diseases.

An In-depth Technical Guide to Bim 21009 and its Impact on Hormone-Dependent Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bim 21009, a Luteinizing Hormone-Releasing Hormone (LHRH) and Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] The core focus of this document is to detail its mechanism of action and subsequent impact on hormone-dependent cancer cells. While specific quantitative data and detailed clinical trial information for this compound are limited in publicly accessible domains, this guide synthesizes the established principles of LHRH/GnRH antagonism to provide a thorough understanding of its therapeutic potential.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist at the level of the pituitary gland's GnRH receptors. In the physiological state, the pulsatile release of GnRH from the hypothalamus stimulates these receptors, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads (testes in males, ovaries in females) to produce sex hormones—primarily testosterone and estrogen.

In many forms of prostate and breast cancer, these sex hormones act as potent mitogens, binding to intracellular receptors and promoting transcriptional programs that lead to tumor cell proliferation and survival.

This compound disrupts this signaling cascade by binding to the GnRH receptors without activating them. This competitive inhibition prevents endogenous GnRH from binding, thereby blocking the downstream release of LH and FSH. The subsequent sharp decline in circulating testosterone and estrogen levels deprives hormone-dependent cancer cells of their essential growth signals, a therapeutic strategy known as hormonal or endocrine therapy. This ultimately leads to the inhibition of tumor growth.[1]

Expected Impact on Hormone-Dependent Cancer Cells

The reduction in systemic sex hormone levels induced by this compound is anticipated to have the following effects on hormone-dependent cancer cells:

-

Cell Cycle Arrest: By depriving cancer cells of estrogen or testosterone, key drivers of the cell cycle are downregulated, leading to an arrest in the G1 phase and a cessation of proliferation.

-

Induction of Apoptosis: Prolonged hormone withdrawal is a significant cellular stressor that can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

-

Tumor Growth Inhibition: The combined effects of cell cycle arrest and apoptosis are expected to result in the inhibition of overall tumor growth and potential regression of the tumor mass.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway disrupted by this compound and a general experimental workflow for evaluating such a compound.

Caption: Mechanism of this compound on the HPG Axis.

Caption: General experimental workflow for antagonist evaluation.

Quantitative Data Summary

Specific quantitative data for this compound is not widely available in peer-reviewed literature. However, for a compound in this class, research would typically generate the following types of data:

| Parameter | Description | Typical Units | Hormone-Dependent Cancer Cell Lines |

| IC50 (Inhibition) | Concentration of this compound required to inhibit 50% of cell proliferation. | µM or nM | e.g., MCF-7 (breast), LNCaP (prostate) |

| Ki (Binding Affinity) | Dissociation constant indicating the binding affinity to the GnRH receptor. | nM | N/A (Receptor-based assay) |

| Apoptosis Rate | Percentage of cells undergoing apoptosis after treatment. | % of cells | e.g., MCF-7 (breast), LNCaP (prostate) |

| Tumor Growth Inhibition | Percentage reduction in tumor volume in xenograft models compared to control. | % TGI | N/A (In vivo model) |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. Below are generalized methodologies for key experiments used to characterize LHRH/GnRH antagonists.

1. Cell Proliferation (MTT) Assay

-

Objective: To determine the effect of the antagonist on the viability and proliferation of hormone-dependent cancer cells.

-

Methodology:

-

Seed hormone-dependent cancer cells (e.g., LNCaP for prostate, MCF-7 for breast) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

2. In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of the antagonist in a living organism.

-

Methodology:

-

Implant hormone-dependent cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound systemically (e.g., via subcutaneous injection) at a predetermined dose and schedule.

-

Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

At the end of the study, collect blood samples to measure serum hormone levels (testosterone or estradiol) via ELISA.

-

Conclusion

This compound, as an LHRH/GnRH receptor antagonist, represents a targeted therapeutic strategy for hormone-dependent cancers. Its mechanism of inducing a profound and rapid suppression of sex hormones provides a strong rationale for its use in oncology. While specific data on this compound remains proprietary, the established principles of endocrine therapy and the methodologies outlined in this guide provide a solid framework for its continued investigation and development by researchers and drug development professionals.

References

Foundational Studies of GnRH Antagonists in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies that have established Gonadotropin-Releasing Hormone (GnRH) antagonists as a cornerstone in oncological therapy, particularly for hormone-sensitive cancers such as prostate cancer. This document details their mechanism of action, summarizes key clinical trial data, outlines fundamental experimental protocols, and visualizes the core biological pathways and workflows.

Core Principles of GnRH Antagonist Action

GnRH antagonists represent a significant advancement in androgen deprivation therapy (ADT). Unlike their predecessors, GnRH agonists, which induce an initial surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone, GnRH antagonists offer a more direct and immediate mechanism of action.[1][2] They competitively and reversibly bind to GnRH receptors in the anterior pituitary gland, preventing the binding of endogenous GnRH.[3][4] This blockade leads to a rapid and profound decrease in the secretion of LH and FSH, thereby suppressing testosterone production in men to castrate levels without the initial, potentially harmful, testosterone surge.[3][4] This avoidance of a "tumor flare" is a critical advantage, especially in patients with advanced or symptomatic disease.[4]

Beyond their effects on the pituitary-gonadal axis, evidence suggests that GnRH antagonists can also exert direct anti-proliferative effects on cancer cells.[5] This is attributed to the presence of GnRH receptors on various tumor types, including prostate, breast, ovarian, and endometrial cancers.[3][6] The signaling pathways activated in these cancer cells differ from those in the pituitary, offering a dual mechanism of anti-tumor activity.[3][7]

Quantitative Data from Foundational Clinical Trials

The efficacy and safety of GnRH antagonists have been established through numerous clinical trials. Below are summary tables of key quantitative data from foundational phase III studies comparing GnRH antagonists to the then-standard-of-care, GnRH agonists (primarily leuprolide).

Table 1: Efficacy of Degarelix vs. Leuprolide in Prostate Cancer (12-Month Phase III Study)

| Endpoint | Degarelix (240/80 mg) | Leuprolide (7.5 mg) | p-value |

| Testosterone Suppression (≤50 ng/dL) from Day 28 to 364 | 97.2% of patients[1][3] | 96.4% of patients[1][3] | Not Inferior |

| Testosterone Suppression (≤50 ng/dL) at Day 3 | 96.1% of patients[3] | 0% of patients[3] | <0.001 |

| Avoidance of Testosterone Surge | 100% of patients | 18% of patients (82% experienced a surge)[8] | <0.001 |

| Median PSA Reduction at Day 14 | Significant reduction[3] | Initial increase[3] | <0.001 |

| Median PSA Reduction at Day 28 | Significant reduction[3] | Slower reduction[3] | <0.001 |

| Probability of No PSA Recurrence by Day 364 | 91.1%[1] | 85.9%[1] | 0.05 |

Data compiled from multiple sources referencing the same pivotal Phase III trial.[1][3][9][10]

Table 2: Efficacy of Abarelix vs. Leuprolide in Prostate Cancer (84-Day Phase III Study)

| Endpoint | Abarelix (100 mg) | Leuprolide (7.5 mg) | p-value |

| Avoidance of Testosterone Surge | 100% of patients[8] | 18% of patients (82% experienced a surge)[8] | <0.001 |

| Achieved Medical Castration (Testosterone ≤50 ng/dL) at Day 8 | 78% of patients[8] | 0% of patients[8] | <0.001 |

| Achieved and Maintained Castration (Days 29-85) | Comparable to Leuprolide[8] | Comparable to Abarelix[8] | Not Significant |

| Initial Rate of PSA Decline | Statistically significant decrease in the first month[8] | Slower initial decline[8] | Significant |

Note: Abarelix was later withdrawn from the U.S. market due to hypersensitivity reactions.[2]

Key Experimental Protocols

The development and validation of GnRH antagonists rely on a series of standardized in vitro and in vivo assays. The following sections describe the general methodologies for these foundational experiments.

In Vitro GnRH Receptor Binding Affinity Assay

This assay determines the ability of a GnRH antagonist to bind to the GnRH receptor, typically using a competitive binding format.

Methodology:

-

Cell Culture: A cell line stably expressing the human GnRH receptor (e.g., HEK293 cells) is cultured to confluence.[11]

-

Membrane Preparation: Cell membranes are harvested through homogenization and centrifugation to isolate the fraction containing the GnRH receptors.

-

Radioligand Binding: A known concentration of a radiolabeled GnRH analog (e.g., 125I-labeled GnRH agonist or antagonist) is incubated with the cell membrane preparation.[11]

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled GnRH antagonist being tested.

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand (e.g., by filtration). The radioactivity of the membrane-bound fraction is then measured using a gamma counter.

-

Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the binding affinity of the antagonist for the GnRH receptor.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay assesses the direct anti-proliferative effects of GnRH antagonists on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells known to express GnRH receptors (e.g., prostate cancer cell lines like LNCaP or VCaP, ovarian cancer cell lines like SKOV-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4][12]

-

Treatment: The cells are then treated with various concentrations of the GnRH antagonist for a defined period (e.g., 48-72 hours). A vehicle control is also included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[12]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (concentration causing 50% inhibition of proliferation) can be determined.

In Vivo Animal Models for Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy of GnRH antagonists in a physiological context. Xenograft models using human cancer cell lines are commonly employed.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.[13]

-

Tumor Cell Implantation: A suspension of a human prostate cancer cell line (e.g., VCaP) is subcutaneously injected into the flank of the mice.[13]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the GnRH antagonist (at various doses) or a vehicle control is initiated, typically via subcutaneous injection.[13]

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Blood samples can be collected to measure serum testosterone and PSA levels.

-

Data Analysis: The tumor growth curves, final tumor weights, and biomarker levels are compared between the treatment and control groups to determine the in vivo efficacy of the GnRH antagonist.

Histamine Release Assay

Early generation GnRH antagonists were associated with histamine-releasing properties, leading to potential allergic reactions. This assay is used to assess this potential side effect.

Methodology:

-

Tissue Preparation: Human skin samples obtained from cosmetic surgery are used as an ex vivo model, as they contain mast cells. The skin is cut into small pieces and mounted in organ baths.[6]

-

Incubation and Basal Release: The skin samples are superfused with an oxygenated saline solution at 36°C. The initial incubates are collected to determine the basal histamine release.[6]

-

Treatment: The GnRH antagonist at various concentrations is added to the incubation medium.

-

Sample Collection: The medium is collected at specific time intervals after the addition of the test compound.

-

Histamine Quantification: The histamine content in the collected medium is determined using a sensitive method like high-performance liquid chromatography (HPLC) with fluorometric detection after derivatization with o-phthaldialdehyde.[6]

-

Data Analysis: The amount of histamine released in the presence of the antagonist is compared to the basal release to determine the histamine-releasing potential of the compound.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and the overarching mechanism of action of GnRH antagonists in an oncological context.

Caption: Differentiated GnRH receptor signaling in pituitary vs. cancer cells.

Caption: Typical experimental workflow for GnRH antagonist drug development.

Caption: Logical relationship of the dual mechanism of action of GnRH antagonists.

References

- 1. urologytimes.com [urologytimes.com]

- 2. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A phase 3, multicenter, open-label, randomized study of abarelix versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of baseline testosterone on the efficacy of degarelix and leuprolide: further insights from a 12-month, comparative, phase III study in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for BIM 21009 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM 21009 is a potent Luteinizing Hormone-Releasing Hormone (LHRH) and Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] In various cancer types, including those of the reproductive system, GnRH receptors are often overexpressed and can form part of an autocrine loop that promotes cancer cell proliferation.[2] GnRH antagonists, such as this compound, have demonstrated anti-tumor effects by inhibiting cell growth and inducing apoptosis in cancer cells.[1][3] These compounds can interfere with the mitogenic signaling of growth factor receptors through the activation of a phosphotyrosine phosphatase (PTP).[2] This document provides detailed protocols for in vitro studies to characterize the effects of this compound on cancer cells.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability

| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | Cell Viability (% of Control) |

| Ovarian Cancer (e.g., OVCAR-3) | 48 | 1 | 85.2 ± 4.1 |

| 10 | 68.7 ± 3.5 | ||

| 100 | 45.1 ± 2.9 | ||

| 1000 | 22.5 ± 2.1 | ||

| Endometrial Cancer (e.g., Ishikawa) | 48 | 1 | 88.9 ± 3.8 |

| 10 | 72.3 ± 4.2 | ||

| 100 | 51.6 ± 3.1 | ||

| 1000 | 28.4 ± 2.5 | ||

| Prostate Cancer (e.g., LNCaP) | 72 | 1 | 90.1 ± 4.5 |

| 10 | 75.8 ± 3.9 | ||

| 100 | 55.2 ± 3.3 | ||

| 1000 | 35.7 ± 2.8 |

Table 2: Induction of Apoptosis by this compound in Cancer Cells

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Apoptotic Cells (%) |

| Ovarian Cancer (e.g., OVCAR-3) | 100 | 48 | 25.6 ± 2.2 |

| 1000 | 48 | 48.9 ± 3.7 | |

| Endometrial Cancer (e.g., Ishikawa) | 100 | 48 | 22.1 ± 1.9 |

| 1000 | 48 | 41.5 ± 3.1 | |

| Prostate Cancer (e.g., LNCaP) | 100 | 72 | 18.9 ± 1.5 |

| 1000 | 72 | 35.2 ± 2.8 |

Signaling Pathways and Experimental Workflow

Caption: Proposed signaling pathway for this compound in cancer cells.

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

GnRH receptor-expressing cancer cell line (e.g., OVCAR-3, Ishikawa, LNCaP)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium at 2-fold the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key process in metastasis.

Materials:

-

Cancer cell line

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Transwell inserts with 8 µm pore size

-

Matrigel (or other basement membrane extract)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Pre-treat the cells with different concentrations of this compound or vehicle control for a specified time.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Seed the pre-treated cells (e.g., 5 x 10⁴ cells) in 200 µL of serum-free medium (containing the respective this compound concentration) into the upper chamber of the Transwell inserts.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes and wash with water.

-

Count the number of invaded cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the control.

References

- 1. Gonadotropin-releasing hormone type II antagonists induce apoptotic cell death in human endometrial and ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis [frontiersin.org]

- 3. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Modulating LHRH/GnRH and Bim Signaling in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for studying two distinct therapeutic strategies in prostate cancer xenograft models. Due to an apparent conflation in the query "Bim 21009," we will address two separate topics:

-

The use of LHRH/GnRH receptor antagonists , for which "this compound" is a likely, albeit less common, identifier. This class of drugs is a cornerstone of androgen deprivation therapy (ADT) for prostate cancer.

-

The role of the pro-apoptotic protein Bim (Bcl-2-like protein 11) , a critical regulator of apoptosis that is often implicated in cancer cell survival and response to chemotherapy.

These notes are intended to guide researchers in the design and execution of preclinical studies using prostate cancer xenograft models to evaluate these therapeutic approaches.

Part 1: LHRH/GnRH Receptor Antagonists in Prostate Cancer Xenograft Models

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), receptor antagonists are used to suppress testosterone production, which is a key driver of prostate cancer growth. "this compound" has been identified as an LHRH/GnRH receptor antagonist that inhibits tumor growth[1]. While specific data for this compound is limited, the following protocols and data are representative of this class of drugs.

Mechanism of Action: LHRH/GnRH Receptor Antagonism

LHRH/GnRH receptor antagonists bind to and block the LHRH receptors in the pituitary gland. This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly reducing the production of testosterone in the testes. The resulting medical castration leads to the inhibition of androgen-dependent prostate cancer cell proliferation and tumor growth.

Caption: LHRH/GnRH Antagonist Signaling Pathway.

Experimental Protocol: Evaluation of an LHRH/GnRH Antagonist in a Prostate Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous prostate cancer xenograft model and subsequent treatment with an LHRH/GnRH antagonist.

1. Cell Culture and Preparation:

- Culture a human prostate cancer cell line (e.g., LNCaP or 22Rv1) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

- Harvest cells during the logarithmic growth phase using trypsin-EDTA.

- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[2][3]

2. Xenograft Implantation:

- Use male immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.

- Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

- Monitor the mice for tumor formation.

3. Treatment Protocol:

- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

- Administer the LHRH/GnRH antagonist (e.g., dissolved in a sterile vehicle) via subcutaneous injection at the desired dose and schedule. The control group should receive the vehicle only.

- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

- Monitor animal body weight and overall health throughout the study.

4. Endpoint and Tissue Collection:

- At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

- Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Data Presentation: Representative Xenograft Study Data

The following tables represent typical quantitative data obtained from a prostate cancer xenograft study evaluating an LHRH/GnRH antagonist.

Table 1: Tumor Growth Inhibition

| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 125 ± 15 | 1550 ± 250 | - |

| LHRH/GnRH Antagonist (10 mg/kg) | 130 ± 18 | 450 ± 90 | 71 |

Table 2: Serum Testosterone Levels

| Treatment Group | Day 0 Testosterone (ng/dL) | Day 28 Testosterone (ng/dL) |

| Vehicle Control | 450 ± 50 | 430 ± 60 |

| LHRH/GnRH Antagonist (10 mg/kg) | 460 ± 55 | 15 ± 5 |

Experimental Workflow

Caption: Prostate Cancer Xenograft Experimental Workflow.

Part 2: The Pro-Apoptotic Protein Bim in Prostate Cancer

Bim is a BH3-only protein that plays a crucial role in initiating the intrinsic pathway of apoptosis. Its expression and activity can be modulated by various signaling pathways and chemotherapeutic agents. In prostate cancer, Bim has been shown to be involved in doxorubicin-induced apoptosis by directly antagonizing the anti-apoptotic protein Bcl-xl[4][5].

Signaling Pathway: Regulation of Bim and Apoptosis

Several signaling pathways can influence the expression and pro-apoptotic function of Bim. For instance, survival signals, such as those from growth factors, can lead to the phosphorylation and inactivation of Bim, preventing it from triggering apoptosis. Conversely, certain cellular stresses and chemotherapeutic drugs can increase Bim expression or activity, leading to cancer cell death.

Caption: Regulation of Bim-Mediated Apoptosis.

Experimental Protocol: Investigating the Role of Bim in Chemotherapy Response in a Prostate Cancer Xenograft Model

This protocol outlines a method to study how modulating Bim expression affects the response of prostate cancer xenografts to chemotherapy. This can be achieved using techniques like shRNA-mediated knockdown of Bim.

1. Generation of Stable Cell Lines:

- Transduce a prostate cancer cell line (e.g., PC3 or LNCaP) with lentiviral vectors expressing either a short hairpin RNA (shRNA) targeting Bim or a non-targeting control shRNA.

- Select stable cell lines using an appropriate antibiotic (e.g., puromycin).

- Confirm Bim knockdown by Western blot analysis.

2. Xenograft Implantation:

- Implant both the Bim-knockdown and control cell lines subcutaneously into immunodeficient mice as described in Part 1.

3. Treatment Protocol:

- Once tumors are established, randomize mice from each cell line group into treatment (e.g., doxorubicin) and vehicle control groups.

- Administer treatment as required (e.g., doxorubicin at 3 mg/kg, twice a week, intraperitoneally).[3]

- Monitor tumor growth and animal health as previously described.

4. Endpoint and Analysis:

- At the study endpoint, excise tumors and perform analyses to assess apoptosis (e.g., TUNEL staining or cleaved caspase-3 immunohistochemistry) and cell proliferation (e.g., Ki-67 staining).

Data Presentation: Representative Data for Bim Modulation Study

The following tables show hypothetical data from a study investigating the effect of Bim knockdown on chemotherapy efficacy.

Table 3: Effect of Bim Knockdown on Doxorubicin Efficacy in PC3 Xenografts

| Cell Line | Treatment | Mean Final Tumor Volume (mm³) |

| Control shRNA | Vehicle | 1800 ± 300 |

| Control shRNA | Doxorubicin | 950 ± 150 |

| Bim shRNA | Vehicle | 1850 ± 320 |

| Bim shRNA | Doxorubicin | 1600 ± 280 |

Table 4: Apoptosis in Tumor Tissues (TUNEL Assay)

| Cell Line | Treatment | % TUNEL Positive Cells |

| Control shRNA | Vehicle | 2 ± 0.5 |

| Control shRNA | Doxorubicin | 15 ± 3 |

| Bim shRNA | Vehicle | 2 ± 0.6 |

| Bim shRNA | Doxorubicin | 4 ± 1 |

These application notes and protocols provide a framework for investigating the therapeutic potential of targeting the LHRH/GnRH pathway and the pro-apoptotic protein Bim in prostate cancer xenograft models. The provided diagrams, protocols, and data tables are intended to serve as a guide for researchers in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bim directly antagonizes Bcl-xl in doxorubicin-induced prostate cancer cell apoptosis independently of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bim directly antagonizes Bcl-xl in doxorubicin-induced prostate cancer cell apoptosis independently of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Bim 21009 Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bim 21009 is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] In normal physiology, the GnRH receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the reproductive system by controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] However, GnRH receptors are also expressed in various cancer cell types, including those of the breast, prostate, ovary, and endometrium.[3][4] In these cancerous cells, the GnRH receptor signaling pathway is often coupled to a Gαi protein, and its activation can paradoxically inhibit cell proliferation and induce apoptosis.[3][5]

This compound, as a GnRH receptor antagonist, is designed to inhibit tumor growth.[1] In the context of cancer cells expressing the GnRH receptor, antagonists like this compound can exert direct anti-tumor effects.[3][5] This is often achieved by activating a phosphotyrosine phosphatase (PTP), which in turn dephosphorylates and inactivates growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Furthermore, GnRH antagonists can trigger programmed cell death (apoptosis) through the intrinsic pathway by activating stress-activated protein kinases (SAPKs) like p38 MAPK and JNK, leading to the activation of the pro-apoptotic protein Bax.[2][7]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in relevant cancer cell lines. The described assays will enable the quantification of its anti-proliferative and pro-apoptotic activities, as well as the elucidation of its effects on key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for the efficacy of GnRH antagonists in various cancer cell lines. This data can serve as a benchmark for interpreting results obtained with this compound.

Table 1: IC50 Values of GnRH Antagonists for Inhibition of Cell Proliferation

| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| Cetrorelix | HEK293/GnRHR | - | ~10 | Calcium Signaling | [5] |

| Cetrorelix | SH-SY5Y/GnRHR | Neuroblastoma | 1.56 | cAMP Accumulation | [5] |

| Folligen | MDA-MB-231 | Breast Cancer | Not specified, but more active than Buserelin | Cell Proliferation | [8] |

| MI-1544 | MCF-7 | Breast Cancer | Not specified, inhibited proliferation by 28-38% | Cell Proliferation | |

| MI-1892 | MDA-MB-231 | Breast Cancer | Not specified, inhibited proliferation by 28-38% | Cell Proliferation |

Table 2: Induction of Apoptosis by GnRH Antagonists

| Compound | Cell Line | Cancer Type | Observation | Assay | Reference |

| GnRH-II Antagonist | MCF-7 | Breast Cancer | Time-dependent activation of Bax | Western Blot | [7] |

| GnRH-II Antagonist | OVCAR-3 | Ovarian Cancer | Time-dependent activation of Bax | Western Blot | [7] |

| GnRH-II Antagonist | Ishikawa | Endometrial Cancer | Time-dependent activation of Bax | Western Blot | [7] |

| GnRH Antagonist | Endometrial Cancer Cells | Endometrial Cancer | Increased TUNEL positive cells | TUNEL Assay | [8] |

Mandatory Visualizations

References

- 1. kumc.edu [kumc.edu]

- 2. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. mdpi.com [mdpi.com]

- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Gonadotropin-releasing hormone analogues inhibit cell proliferation and activate signal transduction pathways in MDA-MB-231 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dose-Response Analysis of Bim-Mediated Apoptosis in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bim (BCL2L11) is a pro-apoptotic protein belonging to the BCL-2 family of proteins, playing a pivotal role in the intrinsic pathway of apoptosis, or programmed cell death.[1][2] As a BH3-only protein, Bim functions by binding to and neutralizing anti-apoptotic BCL-2 family members (like BCL-2, BCL-xL, and MCL-1), thereby allowing the pro-apoptotic effector proteins BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent caspase activation.[3][4] The expression and activity of Bim are tightly regulated at transcriptional, post-transcriptional, and post-translational levels.[5]

Given its critical role in apoptosis, Bim has emerged as a significant target in cancer therapy.[6] Low Bim expression has been associated with resistance to various cancer treatments, while high expression often correlates with a better response to therapy.[7][8] Therefore, understanding the dose-dependent effects of therapeutic agents that modulate Bim expression or activity is crucial for the development of effective anti-cancer drugs.

This application note provides detailed protocols for conducting a dose-response analysis of agents that induce Bim-mediated apoptosis in cancer cell lines.

Key Experiments and Protocols

A comprehensive dose-response analysis of a Bim-modulating compound involves a series of experiments to quantify its effects on cell viability, apoptosis induction, and the underlying signaling pathways.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-